Target Annotation: PHOSPHO1 Inhibition vs. Generic Benzothiazole Activity
N-(benzo[d]thiazol-5-yl)-4-butoxybenzamide is uniquely annotated in MeSH as a PHOSPHO1 inhibitor, designated as the probe ML086 [1]. This specific target engagement differentiates it from the vast majority of benzothiazole amides, which are commonly explored as kinase inhibitors (e.g., LRRK2, ROCK-II) or antibacterial agents [2]. While a direct IC50 value for this exact compound against PHOSPHO1 is not publicly disclosed, its classification provides a distinct biological mechanism-of-action anchor for procurement.
| Evidence Dimension | Primary Biological Target Annotation |
|---|---|
| Target Compound Data | Annotated as PHOSPHO1 inhibitor (MeSH probe ML086) [1] |
| Comparator Or Baseline | Typical benzothiazole amides (e.g., LRRK2 inhibitors, DNA gyrase B inhibitors) [2] |
| Quantified Difference | Qualitative: Target class differs (phosphatase vs. kinase/bacterial enzyme) |
| Conditions | MeSH database annotation based on primary literature source |
Why This Matters
A defined, although not fully quantified, biological target provides a hypothesis-driven selection criterion over analogs with unknown or promiscuous polypharmacology.
- [1] National Library of Medicine. MeSH Supplementary Concept Data: ML086 compound. Unique ID C000595933. Available at: https://meshb.nlm.nih.gov/record/ui?ui=C000595933 View Source
- [2] Patent EP3842422A1. Benzothiazole-benzamide core compounds as LRRK2 inhibitors. European Patent Office. Available at: https://data.epo.org/publication-server/rest/v1.2/patents/EP3842422NWA1/document.xml View Source
